8-chloro-2-[4-(trifluoromethyl)phenyl]-4H-[1]benzofuro[3,2-d][1,3]oxazin-4-one
Description
8-chloro-2-[4-(trifluoromethyl)phenyl]-4H-1benzofuro[3,2-d][1,3]oxazin-4-one is a complex organic compound characterized by its unique structure, which includes a benzofuroxazinone core substituted with a chloro group and a trifluoromethylphenyl group
Properties
IUPAC Name |
8-chloro-2-[4-(trifluoromethyl)phenyl]-[1]benzofuro[3,2-d][1,3]oxazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H7ClF3NO3/c18-10-5-6-12-11(7-10)13-14(24-12)16(23)25-15(22-13)8-1-3-9(4-2-8)17(19,20)21/h1-7H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVDDUIOEIWUMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=O)O2)OC4=C3C=C(C=C4)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H7ClF3NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-2-[4-(trifluoromethyl)phenyl]-4H-1benzofuro[3,2-d][1,3]oxazin-4-one typically involves multiple steps, starting from readily available precursors. One common route involves the cyclization of a suitable precursor under acidic or basic conditions to form the benzofuroxazinone core.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
8-chloro-2-[4-(trifluoromethyl)phenyl]-4H-1benzofuro[3,2-d][1,3]oxazin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to introduce additional functional groups.
Reduction: Reduction reactions can be performed to modify the oxidation state of the compound.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating and trifluoromethylating agents. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or acetonitrile .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of substituted benzofuroxazinones .
Scientific Research Applications
8-chloro-2-[4-(trifluoromethyl)phenyl]-4H-1benzofuro[3,2-d][1,3]oxazin-4-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 8-chloro-2-[4-(trifluoromethyl)phenyl]-4H-1benzofuro[3,2-d][1,3]oxazin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the target molecules .
Comparison with Similar Compounds
Similar Compounds
4-chloro-2-(trifluoromethyl)phenyl isocyanate: A related compound with similar substituents but different core structure.
2-chloro-4-(trifluoromethyl)pyridine: Another compound with a trifluoromethyl group and a chloro substituent, but with a pyridine core.
Uniqueness
8-chloro-2-[4-(trifluoromethyl)phenyl]-4H-1benzofuro[3,2-d][1,3]oxazin-4-one is unique due to its benzofuroxazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
